6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin
Overview
Description
6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a 3-(3 inverted exclamation mark -chlorophenyl) group, and a 4-phenyl group attached to the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring coumarins. It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer activities. Research is ongoing to evaluate the efficacy of this compound in various medical applications.
Industry: Industrially, the compound is used in the development of dyes, optical brighteners, and fluorescent markers
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation pathway, leading to anticoagulant effects. The presence of chlorine atoms and phenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
6-Chloro-3-cyanochromone: This compound has a similar chlorine substitution but differs in the presence of a cyano group instead of the phenyl groups.
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Another compound with a chlorine substitution, but with a pyrazolo-pyridine core.
Uniqueness: 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O2/c22-15-8-4-7-14(11-15)20-19(13-5-2-1-3-6-13)17-12-16(23)9-10-18(17)25-21(20)24/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBAGJPDMNSXHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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